

A Comprehensive Technical Guide to the Physical Properties of 2-Iodo-5-methylthiophene

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Compound of Interest

Compound Name: 2-Iodo-5-methylthiophene

Cat. No.: B099134

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **2-Iodo-5-methylthiophene**, a key heterocyclic building block in organic synthesis and drug discovery. The information presented herein is intended to support research and development activities by providing reliable physical data and standardized experimental protocols.

Core Physical and Chemical Properties

2-Iodo-5-methylthiophene is a halogenated derivative of methylthiophene. Its physical characteristics are crucial for handling, reaction setup, and purification processes.

Property	Value
Molecular Formula	C ₅ H ₅ IS
Molecular Weight	224.06 g/mol [1]
Appearance	Yellow to dark red-orange liquid
Density	1.852 g/mL at 25 °C to 1.91 g/cm ³ at 25 °C[2]
Boiling Point	81-83 °C at 10 mmHg or 200.5 °C at 760 mmHg[2]
Melting Point	75.1 °C[2]
Refractive Index (n _{20/D})	1.626
Flash Point	89 °C (closed cup)
Vapor Pressure	0.458 mmHg at 25 °C
CAS Number	16494-36-3[1]

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physical properties of organic compounds like **2-Iodo-5-methylthiophene**.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for solid compounds.

Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[3]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[3]
- Capillary tubes (sealed at one end)[3]

- Thermometer
- Mortar and pestle

Procedure:

- Ensure the sample of **2-Iodo-5-methylthiophene** is crystalline and dry. If it is a liquid at room temperature, this protocol would be adapted for a freezing point determination.
- Finely powder a small amount of the solid sample using a mortar and pestle.[4]
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]
- Place the capillary tube in the heating block of the melting point apparatus.[6]
- Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is reported as T1-T2.[6]

Boiling Point Determination (Thiele Tube Method)

For liquid compounds, the boiling point is a key physical constant.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube is observed.[8]

Apparatus:

- Thiele tube[7]

- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating oil (e.g., mineral oil)
- Bunsen burner or heating mantle

Procedure:

- Place a few milliliters of **2-Iodo-5-methylthiophene** into a small test tube.
- Invert a sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.
- Attach the test tube to a thermometer and immerse the setup in the Thiele tube containing heating oil. The thermometer bulb should be level with the sample.
- Gently heat the side arm of the Thiele tube.^[7]
- As the temperature rises, air trapped in the capillary tube will slowly bubble out.
- Note the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube. This is just above the boiling point.^[8]
- Remove the heat and allow the apparatus to cool slowly.
- The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is the boiling point of the sample.^[8] Record the atmospheric pressure.

Density Determination (Pycnometer Method)

Density is a fundamental property defined as mass per unit volume.

Principle: The density of a liquid is determined by accurately measuring the mass of a known volume of the liquid using a calibrated pycnometer.^[9]

Apparatus:

- Pycnometer (a glass flask with a precise volume)
- Analytical balance
- Thermostatic water bath

Procedure:

- Clean and dry the pycnometer and its stopper thoroughly.
- Weigh the empty pycnometer with its stopper (m_1).
- Fill the pycnometer with distilled water and place it in a thermostatic water bath at a specific temperature (e.g., 25°C) until it reaches thermal equilibrium.
- Ensure the pycnometer is completely full, then insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer.
- Weigh the pycnometer filled with water (m_2).
- Empty and dry the pycnometer.
- Fill the pycnometer with **2-Iodo-5-methylthiophene** and repeat the temperature equilibration and weighing process (m_3).
- The density of the sample (ρ_{sample}) is calculated using the following formula: $\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$ where ρ_{water} is the known density of water at the experimental temperature.

Refractive Index Determination (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is an indicator of purity and composition.

Principle: An Abbe refractometer measures the critical angle of total internal reflection of a thin layer of the liquid sample placed between two prisms.^[10] This angle is then converted to the

refractive index.

Apparatus:

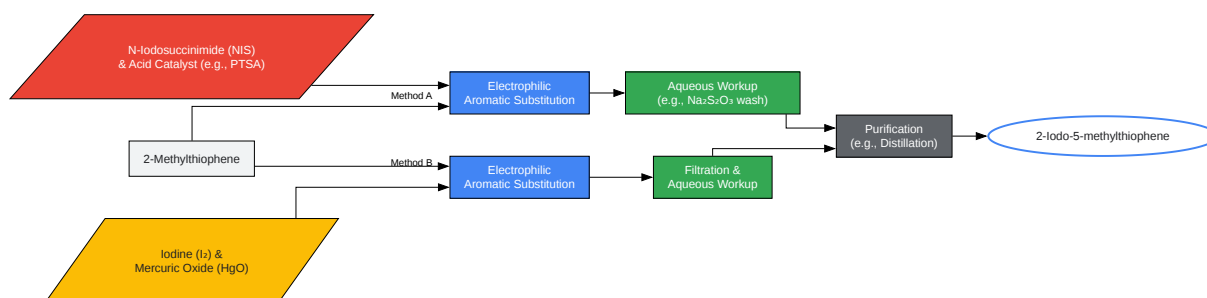
- Abbe refractometer[10]
- Constant temperature water bath
- Dropper
- Lens paper and a suitable solvent (e.g., ethanol or acetone)

Procedure:

- Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
- Ensure the prisms of the refractometer are clean and dry.
- Using a dropper, place a few drops of **2-Iodo-5-methylthiophene** onto the surface of the lower prism.
- Close the prisms and allow the sample to spread into a thin film.
- Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (typically 20°C).
- Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.
- If a color fringe is observed, adjust the compensator to eliminate it.
- Read the refractive index value from the instrument's scale.

Synthesis Workflow

The synthesis of **2-Iodo-5-methylthiophene** typically involves the electrophilic iodination of 2-methylthiophene. Two common laboratory-scale methods are outlined below.



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Caption: Synthetic routes to **2-Iodo-5-methylthiophene**.

Method A: Iodination with N-Iodosuccinimide (NIS) This method is often preferred due to its milder reaction conditions and avoidance of heavy metals.[11] 2-Methylthiophene is treated with N-iodosuccinimide in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), in a suitable solvent like ethanol. The reaction proceeds via an electrophilic aromatic substitution mechanism. Following the reaction, an aqueous workup, typically involving a sodium thiosulfate wash to remove any unreacted iodine, is performed.

Method B: Iodination with Iodine and Mercuric Oxide A more traditional method involves the use of molecular iodine in the presence of mercuric oxide.[12] This reagent system generates an electrophilic iodine species in situ. The reaction is typically carried out in a non-polar solvent. After the reaction is complete, the solid byproducts are removed by filtration, followed by an aqueous workup.

In both methods, the final purification of **2-Iodo-5-methylthiophene** is commonly achieved by distillation under reduced pressure to yield the pure product.

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